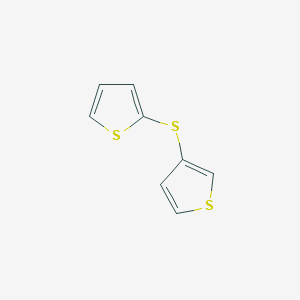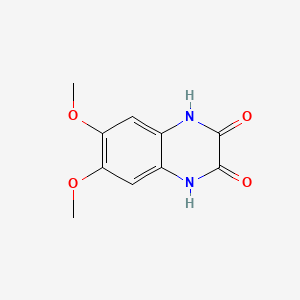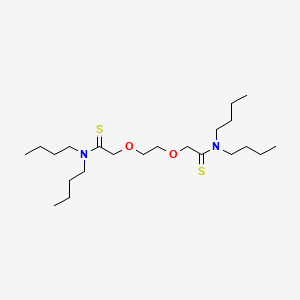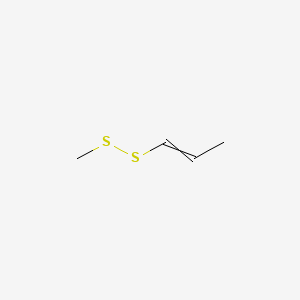![molecular formula C8H10O B1597331 Bicyclo[2.2.2]oct-5-en-2-one CAS No. 2220-40-8](/img/structure/B1597331.png)
Bicyclo[2.2.2]oct-5-en-2-one
Descripción general
Descripción
Bicyclo[2.2.2]oct-5-en-2-one, also known as bicyclo[2.2.2]oct-2-en-5-one, is a bicyclic hydrocarbon with the molecular formula C8H10O. It is a cyclic ketone with two rings of four carbon atoms each, and two oxygen atoms. Bicyclo[2.2.2]oct-5-en-2-one is a colorless solid with a melting point of 56-58 °C and a boiling point of 156-157 °C. It is insoluble in water, but soluble in ethanol and ether.
Aplicaciones Científicas De Investigación
1. Synthesis of Sesquiterpenes and Trinorcarenes Bicyclo[2.2.2]oct-5-en-2-one has been utilized in the synthesis of complex organic compounds, such as sesquiterpenes and trinorcarenes. The Diels–Alder reaction and subsequent photolysis play a crucial role in producing these compounds, showcasing its potential in organic synthesis and chemical transformations (Katayama et al., 1997).
2. Development of Soluble Polyimides Research into the development of soluble polyimides with polyalicyclic structures has utilized derivatives of bicyclo[2.2.2]oct-5-en-2-one. These polyimides, characterized by solubility in various solvents and thermal stability, demonstrate the compound's utility in advanced material science (Itamura et al., 1993).
3. Gas Electron Diffraction Studies Bicyclo[2.2.2]oct-5-en-2-one has been studied using gas electron diffraction techniques to understand its structural parameters, contributing valuable insights into molecular structures and bonding (Yokozeki & Kuchitsu, 1971).
4. Polymer Science Research The compound has found applications in polymer science, particularly in the ring-opening polymerization processes. This research contributes to the understanding of polymer structures and the development of new polymeric materials (Hamilton et al., 1985).
5. Photochemical Reactions and Stability Studies Bicyclo[2.2.2]oct-5-en-2-one's photochemical reactions, particularly in forming stable ketenes and studying their stability, have been a subject of interest. This research aids in understanding photochemical processes and stability of organic compounds (Ghosh, 2020).
Propiedades
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGEBBKXJLFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944854 | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]oct-5-en-2-one | |
CAS RN |
2220-40-8 | |
| Record name | Bicyclo(2.2.2)oct-5-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002220408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2220-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and molecular weight of bicyclo[2.2.2]oct-5-en-2-one?
A1: The molecular formula is C8H10O, and the molecular weight is 122.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize bicyclo[2.2.2]oct-5-en-2-one?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to elucidate the structure, particularly proton (1H) and carbon (13C) NMR. Infrared (IR) spectroscopy helps identify the carbonyl group through its characteristic stretching frequency.
Q3: How does the presence of the carbonyl group influence the reactivity of bicyclo[2.2.2]oct-5-en-2-one?
A3: The carbonyl group significantly impacts reactivity, acting as an electrophilic site. This allows for nucleophilic additions at the carbonyl carbon (C-2). Additionally, the carbonyl can participate in reactions like enolate formation, enabling alkylation reactions at the alpha position. []
Q4: Can you explain the concept of the carbonyl group acting as a homoconjugated electron-releasing substituent in bicyclo[2.2.2]oct-5-en-2-one?
A4: Research has shown that in electrophilic additions, the carbonyl group in bicyclo[2.2.2]oct-5-en-2-one can surprisingly behave as an electron-donating group even though it is not directly conjugated to the double bond. This is attributed to hyperconjugative interactions between the carbonyl's lone pair electrons and the sigma and pi orbitals of the adjacent carbon atoms. This effect influences the regioselectivity of electrophilic attack on the molecule. []
Q5: What makes bicyclo[2.2.2]oct-5-en-2-one a valuable synthetic intermediate?
A5: Its rigid bridged structure and the presence of reactive functionalities (carbonyl and alkene) make it a useful scaffold for building complex molecules. It serves as a precursor for various ring systems found in natural products.
Q6: What is the significance of Diels-Alder reactions in the context of bicyclo[2.2.2]oct-5-en-2-one synthesis?
A6: Diels-Alder reactions are frequently employed to construct the bicyclo[2.2.2]oct-5-en-2-one framework. [, , , , , , ] The reaction of a suitable diene with a dienophile bearing a carbonyl group can afford the desired bicyclic system in a highly convergent manner.
Q7: What are some examples of rearrangement reactions involving bicyclo[2.2.2]oct-5-en-2-ones in natural product synthesis?
A7: Rearrangement reactions are crucial for diversifying the bicyclo[2.2.2]oct-5-en-2-one scaffold. For example: * Pinacol-type rearrangements: Used to shift substituents and introduce functionality. [, ] * Oxa-di-π methane rearrangements: Employed to access triquinane skeletons, as demonstrated in the synthesis of (±)-modhephene and (±)-isocomene. [, ] * Ring enlargement reactions: Allow for the synthesis of larger ring systems, as seen in the preparation of bicyclo[3.2.2]non-6-en-2-ones and bicyclo[4.2.2]decanes. [, , ]
Q8: How can bridgehead substitution be achieved in bicyclo[2.2.2]oct-5-en-2-one?
A8: Formal bridgehead substitution, particularly replacing a methoxy group with hydrogen, has been achieved via a sequence of pinacol-type rearrangements, showcasing a strategy for manipulating bridgehead substituents. [, ]
Q9: How has photochemistry been employed in reactions with bicyclo[2.2.2]oct-5-en-2-one derivatives?
A9: Photochemical reactions provide unique pathways for skeletal reorganization. For instance, photoinduced [, ]-acyl migrations of bicyclo[3.2.2]non-6-en-2-ones have been used to access cis-bicyclo[4.3.0]non-4-en-7-ones. [] Furthermore, photochemical oxadi-π-methane rearrangements (both 1,2- and 1,3-acyl shifts) offer routes to tricyclic ketones and cyclobutanones, respectively. [, ]
Q10: Can you illustrate the use of bicyclo[2.2.2]oct-5-en-2-one in the total synthesis of a natural product?
A10: The total synthesis of (±)-nakafuran-8, a marine furanosesquiterpene, exemplifies the use of this bicyclic system. The key steps include formal bridgehead substitution on a bicyclo[2.2.2]oct-5-en-2-one system and a double ring-enlargement strategy to install the bicyclo[4.2.2]decane core of the target molecule. [, ]
Q11: Are there any examples of using organocatalysis in reactions involving bicyclo[2.2.2]oct-5-en-2-ones?
A11: Yes, organocatalysis has been successfully employed. For example, a chiral amine catalyst facilitated the enantioselective Michael addition of β-keto sulfones to bicyclo[2.2.2]oct-5-en-2-ones. The resulting adducts underwent an intramolecular aldol-Smiles rearrangement, providing optically active bicyclic structures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

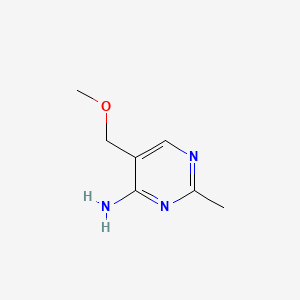

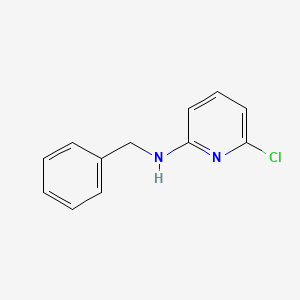
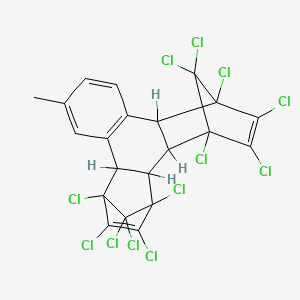
![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

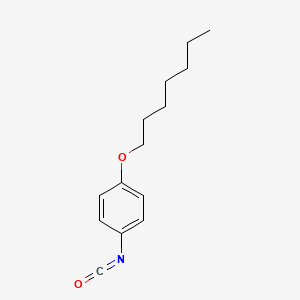
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
